

Encorafenib absorption distribution metabolism excretion ADME study

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Compound Focus: Encorafenib

CAS No.: 1269440-17-6

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ADME Profile & Quantitative Data

The table below summarizes the key ADME parameters of **encorafenib** derived from clinical studies.

Parameter	Findings	Study Details
Absorption • Fraction Absorbed: ≥86% [1] [2] • Tmax (Fasted): ~2 hours [2] • Tmax (Fed): ~4 hours [2] • Food Effect (High-fat meal): ↓ Cmax by 36%; minimal change in AUC (fasted vs. fed) [2] • Proton-Pump Inhibitor (Rabeprazole): No clinically significant effect on exposure [2] • Dose: Single oral 100 mg [1] • Formulation: Amorphous solid dispersion capsule [2] Distribution • Apparent Volume of Distribution (Vz/F): 164 L (Geometric mean, CV% 70) [2] • Protein Binding: 86% (in vitro, human plasma) [2] • Blood-to-Plasma Ratio: 0.58 [2] • Transporter Interaction: In vitro and mouse model studies indicate encorafenib is a substrate for efflux transporters P-gp (MDR1/ABCB1) and BCRP (ABCG2), which limit its brain accumulation [3]. • A study in mice showed that the combined absence of Abcb1a/1b and Abcg2 led to a 7.6-fold increase in brain penetration compared to wild-type mice [3]. Metabolism • Primary Pathway: Hepatic, primarily via CYP3A4 (83%), with minor contributions from CYP2C19 (16%) and CYP2D6 (1%) [2]. • Major Metabolic Reaction: N-dealkylation [1]. • Key Metabolite: Formation of M42.5 (LHY746) [1]. • Autoinduction: Apparent clearance increases with repeated dosing, attributed to autoinduction of CYP3A4 [2]. • In silico Prediction: The StarDrop WhichP450 module identified		

methoxyl and 2-propanyl groups as metabolic soft spots [4]. | | **Excretion** | • **Total Recovery**: $\geq 93.9\%$ of administered radioactive dose [1]. • **Feces**: 47.2% of dose (5.0% as unchanged parent drug) [1] [2]. • **Urine**: 47.2% of dose (1.8% as unchanged parent drug) [1] [2]. • **Major Clearance Pathway**: Metabolism ($\sim 88\%$ of recovered dose) [1]. | • **Dose**: Single oral 100 mg [^{14}C] **encorafenib** in healthy male subjects [1]. |

Experimental Protocols for Key Studies

The data in the summary table were generated using rigorous clinical and analytical methods. Here are the methodologies for two critical types of studies.

Human Mass Balance Study [1]

This study is fundamental for characterizing the excretion and metabolism of a drug.

- **Objective**: To determine the mass balance, rates, routes of excretion, and metabolic profile of **encorafenib**.
- **Study Design**: A single-center, open-label study where healthy male subjects received a single oral 100 mg dose of [^{14}C] **encorafenib** (containing 90 μCi of radiolabeled material).
- **Key Procedures**:
 - **Sample Collection**: Blood, plasma, urine, and feces were collected up to 96 hours post-dose or until recovery of radioactivity was $\geq 90\%$.
 - **Radioactivity Measurement**: Total radioactivity in blood, plasma, and excreta was determined by Liquid Scintillation Counting (LSC).
 - **Metabolite Profiling**: Metabolites in plasma, urine, and feces were identified and quantified using techniques like liquid chromatography coupled with mass spectrometry and radiochemical detection (LC-MS/MS and LC-RAD).
- **Bioanalysis**: Parent **encorafenib** concentrations in plasma were determined using a validated LC-MS/MS method.

In Vitro Metabolic Stability Assessment [4]

This methodology is used in drug discovery and development to predict a drug's metabolic half-life and intrinsic clearance.

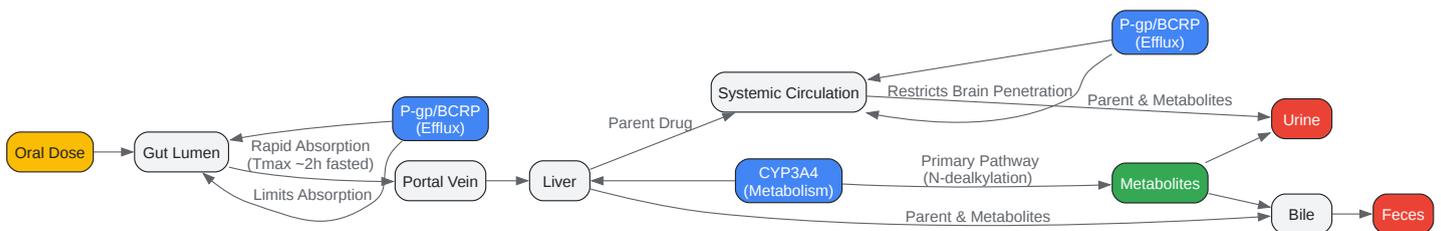
- **Objective**: To evaluate the metabolic stability of **encorafenib** in Human Liver Microsomes (HLMs).

- **Key Protocols:**

- **Incubation:** **Encorafenib** is incubated at 37°C in HLMs (e.g., 0.5 mg/mL protein concentration) in the presence of an NADPH-generating system to provide necessary cofactors for CYP450 enzymes.
- **Sampling:** Aliquots are taken at predetermined time points (e.g., 0, 5, 15, 30, 45 minutes) and the reaction is stopped by adding ice-cold acetonitrile.
- **Quantification:** The concentration of the parent drug remaining at each time point is quantified using a validated LC-MS/MS method.
- **Data Analysis:** The natural logarithm of the remaining drug concentration is plotted against time. The slope of the linear regression (k) is used to calculate the in vitro half-life ($t_{1/2} = 0.693/k$) and intrinsic clearance (CL_{int}).

Metabolic Pathway and Transporter Interactions

The following diagram synthesizes information from the search results to illustrate the key ADME processes of **encorafenib**.



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This integrated ADME profile shows that while **encorafenib**'s absorption is high and relatively unaffected by food or gastric pH, its distribution to sanctuary sites like the brain is limited by active efflux transporters, and its clearance is dominated by extensive hepatic metabolism [1] [2] [3].

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